Methyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate is a complex organic compound that features a benzoate ester, a piperazine ring, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate typically involves multiple steps:
Formation of the benzoate ester: This can be achieved by esterification of the corresponding benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the piperazine ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the ester.
Attachment of the chlorinated phenyl group: This step involves the acylation of the amine group on the piperazine ring with 2-chloro-4-methylbenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The chlorinated phenyl group can undergo nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of Methyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-(4-methylpiperazin-1-yl)benzoate: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
Methyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-(4-phenylpiperazin-1-yl)benzoate: Similar structure but with a phenyl group instead of an ethyl group on the piperazine ring.
Uniqueness
The presence of the ethyl group on the piperazine ring in Methyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate can influence its pharmacokinetic properties, such as its ability to cross the blood-brain barrier, making it potentially more effective for central nervous system applications compared to its analogs.
Properties
Molecular Formula |
C22H26ClN3O3 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C22H26ClN3O3/c1-4-25-9-11-26(12-10-25)20-8-6-16(22(28)29-3)14-19(20)24-21(27)17-7-5-15(2)13-18(17)23/h5-8,13-14H,4,9-12H2,1-3H3,(H,24,27) |
InChI Key |
UOSKRQLIJLDPNR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C=C(C=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.